molecular formula C26H35ClN4O4S2 B2798612 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1322253-52-0

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2798612
CAS No.: 1322253-52-0
M. Wt: 567.16
InChI Key: GKKIYUKJEWRYOX-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a structurally optimized compound of significant interest in preclinical kinase research, particularly in the field of oncology. Its molecular architecture, featuring a benzamide core linked to a 6-ethoxybenzothiazole moiety and a 3-methylpiperidine sulfonyl group, is designed to act as a potent and selective ATP-competitive inhibitor, primarily targeting tyrosine kinases such as Abl and Src . This mechanism is central to its research value, as the aberrant activity of these kinases is a well-characterized driver of cellular proliferation and survival in various cancers, including chronic myeloid leukemia (CML). Researchers utilize this compound as a chemical probe to dissect complex signal transduction pathways, to study the effects of kinase inhibition on tumor cell growth, migration, and apoptosis in vitro, and to evaluate the efficacy of novel kinase inhibitor scaffolds in animal models of disease. The specific structural modifications are intended to enhance pharmacokinetic properties like cellular permeability and metabolic stability , making it a valuable tool for investigating the therapeutic potential of targeted kinase inhibition and for advancing the development of next-generation anticancer agents.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4S2.ClH/c1-5-34-21-10-13-23-24(17-21)35-26(27-23)30(16-15-28(3)4)25(31)20-8-11-22(12-9-20)36(32,33)29-14-6-7-19(2)18-29;/h8-13,17,19H,5-7,14-16,18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKIYUKJEWRYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C19H25ClN4O2SC_{19}H_{25}ClN_4O_2S, with a molecular weight of approximately 396.94 g/mol. The structural components include:

  • Dimethylaminoethyl group : Enhances solubility and bioavailability.
  • Benzothiazole moiety : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
  • Sulfonamide linkage : Often associated with antibacterial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to the compound . For instance, a series of benzothiazole derivatives demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results suggest that modifications in the benzothiazole structure can lead to enhanced anticancer properties, potentially applicable to the compound under review .

The anticancer mechanisms of benzothiazole derivatives often involve the induction of apoptosis in cancer cells. For example, flow cytometric analysis revealed that certain derivatives increased apoptotic cell populations in HepG2 cells significantly, indicating a concentration-dependent response . The proposed pathways include:

  • Intrinsic and extrinsic apoptotic pathways : Triggered by cellular stress and death receptor activation.
  • Cell cycle arrest : Leading to inhibited proliferation of cancer cells.

Antimicrobial Activity

Benzothiazole compounds have also been investigated for their antimicrobial properties. The sulfonamide component is particularly noteworthy as it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis, thus exerting a bacteriostatic effect .

In vitro studies have shown varying degrees of inhibition against different bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coli8
S. aureus9
B. subtilis6
S. epidermidis10.5

These findings indicate the potential utility of the compound as an antimicrobial agent, especially against Gram-positive bacteria .

Case Studies

Several case studies have explored the biological effects of benzothiazole derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A study synthesized various benzothiazole derivatives and tested them against multiple cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range, demonstrating significant promise as therapeutic agents .
  • Antimicrobial Efficacy :
    • Research focusing on sulfonamide-benzothiazole hybrids reported effective inhibition against common pathogens, reinforcing the potential application in treating bacterial infections .

Comparison with Similar Compounds

Table 1: Substituent Variations in Analogous Compounds

Compound Name Benzothiazole Substituent Sulfonyl Group Reference
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 6-ethoxy 3-methylpiperidin-1-yl Target
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride 6-fluoro ethyl
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 6-methoxy 4-methylpiperidin-1-yl
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride 4-fluoro piperidin-1-yl

Key Observations :

  • Sulfonyl Modifications : Replacing 3-methylpiperidin-1-yl with ethyl () reduces steric bulk, possibly affecting binding pocket interactions. The 4-methylpiperidin-1-yl analog () retains bulk but alters spatial orientation, which could influence receptor selectivity .

Computational Similarity Assessment

Using Tanimoto and Dice similarity metrics (), the target compound exhibits moderate-to-high similarity with its analogs. For example:

Table 2: Computational Similarity Scores (Hypothetical Data*)

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. 6-fluoro analog () 0.85 0.82
Target vs. 6-methoxy analog () 0.91 0.89
Target vs. 4-fluoro analog () 0.76 0.73

*Hypothetical scores based on structural similarity principles from .

Implications: Higher similarity scores (e.g., 0.91 for the 6-methoxy analog) suggest overlapping pharmacophoric features, which may correlate with comparable biological activities.

Metabolic and Physicochemical Properties

  • Solubility : The 6-ethoxy group in the target compound likely reduces aqueous solubility compared to the 6-fluoro analog but improves lipid bilayer penetration.
  • Metabolic Stability : The 3-methylpiperidin-1-yl sulfonyl group may slow hepatic metabolism compared to ethyl sulfonyl analogs, as branched aliphatic amines often resist cytochrome P450 oxidation .
  • Molecular Networking : highlights that related compounds with similar fragmentation patterns (cosine scores >0.8) cluster together, aiding in metabolite identification. The target compound’s derivatives may share fragmentation pathways with its 6-methoxy and 6-fluoro analogs .

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including amidation, sulfonylation, and substitution. A typical protocol starts with coupling a benzo[d]thiazol-2-amine derivative with a dimethylaminoethyl group via nucleophilic substitution. Subsequent sulfonylation at the 4-position of the benzamide core is performed using 3-methylpiperidine sulfonyl chloride under inert conditions. Critical parameters include:

  • Temperature : 0–5°C for amidation to prevent side reactions .
  • Solvent : Dichloromethane or DMF for solubility and reactivity .
  • Purification : Recrystallization or column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm; ethoxy group at δ 1.3–1.5 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to monitor purity (>98%) and detect byproducts .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 603.2) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous benzothiazole sulfonamides exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., IC₅₀ ~2.5 µM against PI3Kα) .
  • Anti-inflammatory effects : COX-2 inhibition via sulfonamide interactions .
  • Table 1 : Comparative activities of analogs:
Compound SubstituentsTargetIC₅₀/EC₅₀Reference
6-Ethoxy, 3-methylpiperidinylPI3Kα3.1 µM
6-Fluoro, morpholinosulfonylCOX-20.8 µM
4-Methoxy, methylsulfonylHDAC5.2 µM

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites .
  • Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinases or HDACs .
  • Functional assays : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) in cell lines .

Q. How can synthetic yields be improved without compromising purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., amidation in 30 mins vs. 12 hrs) while maintaining >90% yield .
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) for efficient sulfonylation .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days; analyze via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs); quantify remaining compound using LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns (e.g., onset at 180°C) .

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